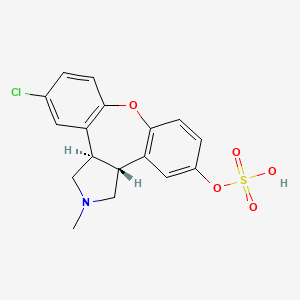
Copper(II) hexafluoroacetylacetonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula ( \text{Cu(C}_5\text{HF}_6\text{O}_2)_2 \cdot x\text{H}_2\text{O} ). It is a blue-green powder that is used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) hexafluoroacetylacetonate hydrate can be synthesized by reacting hexafluoroacetylacetone with copper(II) salts in the presence of water. One common method involves adding a solution of hexafluoroacetylacetone to a solution of copper(II) chloride, resulting in the formation of the desired complex .
Industrial Production Methods: In industrial settings, the compound is typically produced in bulk by similar methods, ensuring high purity and consistency. The reaction is carried out under controlled conditions to optimize yield and minimize impurities .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the copper ion can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, acetone, toluene
Major Products:
From Oxidation: Copper(III) complexes.
From Reduction: Copper(I) complexes.
From Substitution: Various copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) hexafluoroacetylacetonate hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: It is used in studies involving copper’s role in biological systems and enzyme functions.
Medicine: Research on its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with other molecules. The copper ion can interact with various substrates, facilitating redox reactions and ligand exchange processes. These interactions are crucial in catalytic applications and in the formation of complex structures in materials science .
Vergleich Mit ähnlichen Verbindungen
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Cobalt(II) hexafluoroacetylacetonate hydrate
Comparison: Copper(II) hexafluoroacetylacetonate hydrate is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its stability compared to other copper complexes. This makes it particularly useful in high-temperature applications and in the formation of highly stable thin films .
Eigenschaften
CAS-Nummer |
155640-85-0 |
|---|---|
Molekularformel |
C10H6CuF12O5 |
Molekulargewicht |
497.68 g/mol |
IUPAC-Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; |
InChI-Schlüssel |
DBDCQCFMFYPMNY-SUXDNRKISA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2] |
Isomerische SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu] |
Kanonische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)



![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)


